molecular formula C141H210N32O44S B14784373 Ac-DL-Ala-DL-Met-DL-Val-DL-Ser-DL-Glu-DL-Phe-DL-Leu-DL-Lys-DL-Gln-DL-Ala-DL-Trp-DL-Phe-DL-xiIle-DL-Glu-DL-Asn-DL-Glu-DL-Glu-DL-Gln-DL-Glu-DL-Tyr-DL-Val-DL-Gln-DL-xiThr-DL-Val-DL-Lys-OH

Ac-DL-Ala-DL-Met-DL-Val-DL-Ser-DL-Glu-DL-Phe-DL-Leu-DL-Lys-DL-Gln-DL-Ala-DL-Trp-DL-Phe-DL-xiIle-DL-Glu-DL-Asn-DL-Glu-DL-Glu-DL-Gln-DL-Glu-DL-Tyr-DL-Val-DL-Gln-DL-xiThr-DL-Val-DL-Lys-OH

Cat. No.: B14784373
M. Wt: 3089.4 g/mol
InChI Key: ODWGEWZOPBDSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ac-DL-Ala-DL-Met-DL-Val-DL-Ser-DL-Glu-DL-Phe-DL-Leu-DL-Lys-DL-Gln-DL-Ala-DL-Trp-DL-Phe-DL-xiIle-DL-Glu-DL-Asn-DL-Glu-DL-Glu-DL-Gln-DL-Glu-DL-Tyr-DL-Val-DL-Gln-DL-xiThr-DL-Val-DL-Lys-OH” is a synthetic peptide composed of multiple amino acids. This peptide is characterized by the presence of both D- and L- forms of amino acids, which are enantiomers. The sequence includes a variety of amino acids such as alanine, methionine, valine, serine, glutamic acid, phenylalanine, leucine, lysine, glutamine, tryptophan, isoleucine, asparagine, tyrosine, and threonine. The peptide is acetylated at the N-terminus and has a free carboxyl group at the C-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Specific enzymes or chemical reagents for mutagenesis.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound for studying peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.

Biology

In biological research, the peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

Medicine

In medicine, synthetic peptides like this one are explored for their potential as therapeutic agents, including as vaccines, enzyme inhibitors, and diagnostic tools.

Industry

In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ac-DL-Ala-DL-Met-DL-Val-DL-Ser-DL-Glu-DL-Phe-DL-Leu-DL-Lys-DL-Gln-DL-Ala-DL-Trp-DL-Phe-DL-Ile-DL-Glu-DL-Asn-DL-Glu-DL-Glu-DL-Gln-DL-Glu-DL-Tyr-DL-Val-DL-Gln-DL-Thr-DL-Val-DL-Lys-OH
  • Ac-DL-Ala-DL-Met-DL-Val-DL-Ser-DL-Glu-DL-Phe-DL-Leu-DL-Lys-DL-Gln-DL-Ala-DL-Trp-DL-Phe-DL-Ile-DL-Glu-DL-Asn-DL-Glu-DL-Glu-DL-Gln-DL-Glu-DL-Tyr-DL-Val-DL-Gln-DL-Thr-DL-Val-DL-Lys-OH

Uniqueness

The uniqueness of this peptide lies in its specific sequence and the presence of both D- and L- forms of amino acids. This chirality can influence the peptide’s stability, folding, and interactions with other molecules, making it distinct from peptides composed solely of L-amino acids.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-(2-acetamidopropanoylamino)-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C141H210N32O44S/c1-16-73(10)115(139(214)160-93(48-56-111(190)191)126(201)167-101(66-106(147)181)132(207)157-90(45-53-108(184)185)123(198)155-89(44-52-107(182)183)122(197)154-87(42-50-104(145)179)121(196)156-91(46-54-109(186)187)124(199)165-99(64-80-37-39-82(177)40-38-80)133(208)170-112(70(4)5)136(211)159-88(43-51-105(146)180)127(202)173-116(76(13)175)140(215)171-114(72(8)9)137(212)161-95(141(216)217)36-26-28-59-143)172-134(209)98(63-79-31-21-18-22-32-79)166-131(206)100(65-81-67-148-84-34-24-23-33-83(81)84)162-118(193)75(12)150-119(194)86(41-49-103(144)178)153-120(195)85(35-25-27-58-142)152-129(204)96(61-69(2)3)163-130(205)97(62-78-29-19-17-20-30-78)164-125(200)92(47-55-110(188)189)158-135(210)102(68-174)168-138(213)113(71(6)7)169-128(203)94(57-60-218-15)151-117(192)74(11)149-77(14)176/h17-24,29-34,37-40,67,69-76,85-102,112-116,148,174-175,177H,16,25-28,35-36,41-66,68,142-143H2,1-15H3,(H2,144,178)(H2,145,179)(H2,146,180)(H2,147,181)(H,149,176)(H,150,194)(H,151,192)(H,152,204)(H,153,195)(H,154,197)(H,155,198)(H,156,196)(H,157,207)(H,158,210)(H,159,211)(H,160,214)(H,161,212)(H,162,193)(H,163,205)(H,164,200)(H,165,199)(H,166,206)(H,167,201)(H,168,213)(H,169,203)(H,170,208)(H,171,215)(H,172,209)(H,173,202)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,216,217)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWGEWZOPBDSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C141H210N32O44S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3089.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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